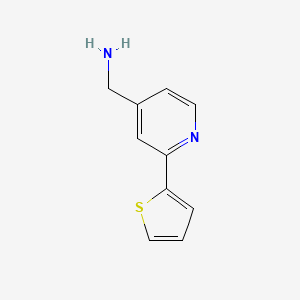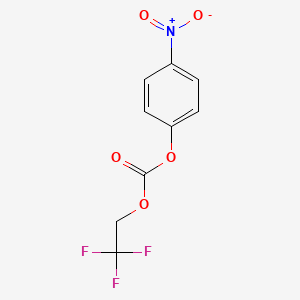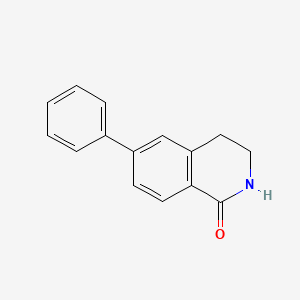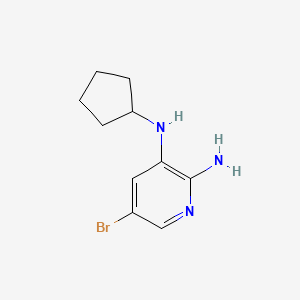
5-bromo-3-N-cyclopentylpyridine-2,3-diamine
Vue d'ensemble
Description
5-bromo-3-N-cyclopentylpyridine-2,3-diamine is a chemical compound with the CAS Number: 1393845-73-2 . It has a molecular weight of 256.15 and its IUPAC name is 5-bromo-N~3~-cyclopentyl-2,3-pyridinediamine . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 5-bromo-3-N-cyclopentylpyridine-2,3-diamine is 1S/C10H14BrN3/c11-7-5-9 (10 (12)13-6-7)14-8-3-1-2-4-8/h5-6,8,14H,1-4H2, (H2,12,13) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The melting point of 5-bromo-3-N-cyclopentylpyridine-2,3-diamine is between 56 - 58 degrees Celsius . The compound is solid in physical form .Applications De Recherche Scientifique
Antiviral Activity
One significant application is in the development of antiviral agents. For instance, derivatives of diamino pyrimidines, which can be synthesized using related brominated compounds, have shown marked inhibitory activity against retrovirus replication in cell culture. This includes potent activity against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, highlighting their potential in antiretroviral therapy (Hocková et al., 2003).
Metal-Complexing Molecular Rods
Another application is in the synthesis of metal-complexing molecular rods. Efficient syntheses of 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines have been developed, which are useful for preparing metal-complexing molecular rods. These compounds serve as key intermediates for creating complex structures with specific electronic or optical properties, useful in materials science and nanotechnology (Schwab et al., 2002).
Amplifiers of Phleomycin
Compounds derived from bromo-substituted pyrimidines, including 5-bromo-N,N-dimethylpyrimidin-2-amine, have been investigated as amplifiers of phleomycin, an antibiotic used in cancer therapy. Although the products showed little activity in this area, the research contributes to understanding how such compounds might be modified to enhance their efficacy in amplifying the effects of therapeutic agents (Kowalewski et al., 1981).
Halogen Atom Migration Studies
The behavior of halogen atoms in various chemical transformations has been explored, including studies on the migration of bromine atoms in halogenated derivatives of dihydroxypyridine. These studies are crucial for understanding reaction mechanisms and designing new synthetic pathways for halogenated organic compounds (Hertog & Schogt, 2010).
Synthesis of Bromo-Substituted Cyclopentenones
Research has also focused on the bromination of diarylcyclopentenones, yielding compounds with potential applications in organic synthesis and pharmaceutical chemistry. The ability to selectively introduce bromine atoms into complex molecules is valuable for constructing molecules with specific functional properties (Shirinian et al., 2012).
Safety And Hazards
The safety information for 5-bromo-3-N-cyclopentylpyridine-2,3-diamine includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . These codes correspond to specific safety precautions that should be taken when handling this compound.
Propriétés
IUPAC Name |
5-bromo-3-N-cyclopentylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-7-5-9(10(12)13-6-7)14-8-3-1-2-4-8/h5-6,8,14H,1-4H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIQTTKYLSTGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(N=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401268833 | |
| Record name | 5-Bromo-N3-cyclopentyl-2,3-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-N-cyclopentylpyridine-2,3-diamine | |
CAS RN |
1393845-73-2 | |
| Record name | 5-Bromo-N3-cyclopentyl-2,3-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393845-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N3-cyclopentyl-2,3-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1h)-one](/img/structure/B1473735.png)
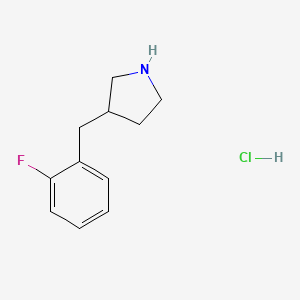
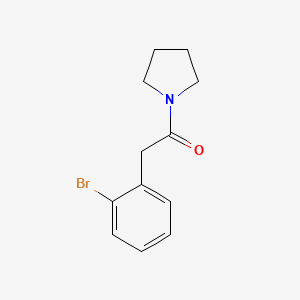

![Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate](/img/structure/B1473741.png)
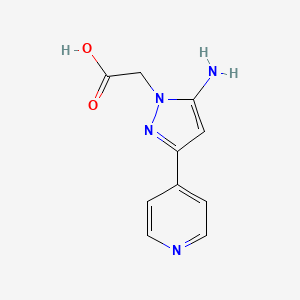
![2-[Benzyl(butyl)amino]acetic acid](/img/structure/B1473743.png)
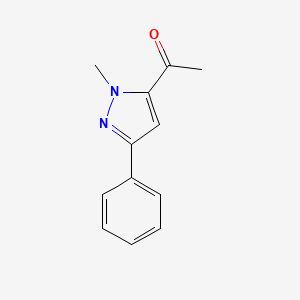
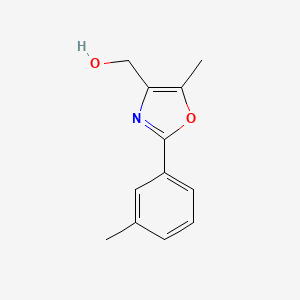
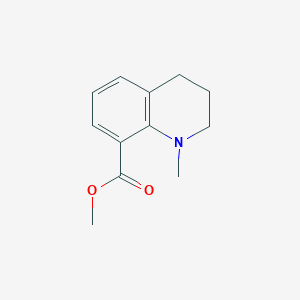
![[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B1473749.png)
